![molecular formula C₂₁H₂₁ClFNO₈ B1140714 Lumiracoxib Acyl-beta-D-glucuronide CAS No. 697287-17-5](/img/structure/B1140714.png)
Lumiracoxib Acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumiracoxib acyl-beta-D-glucuronide is a metabolite of lumiracoxib, a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its anti-inflammatory properties. Lumiracoxib acyl-beta-D-glucuronide is formed when lumiracoxib undergoes glucuronidation, a process in which the drug is metabolized by the liver and excreted from the body. In recent years, lumiracoxib acyl-beta-D-glucuronide has gained attention from researchers due to its potential therapeutic applications and its unique mechanism of action.
Aplicaciones Científicas De Investigación
Bioactivation in Human Liver Microsomes
Lumiracoxib Acyl-beta-D-glucuronide is formed through the bioactivation of lumiracoxib in human liver microsomes . This process involves the formation of GSH and amino adducts through acyl glucuronidation .
Formation of Reactive Metabolites
Under certain conditions, lumiracoxib is biotransformed into lumiracoxib-1-O-acylglucuronide (M1) and 4’-hydroxyl-lumiracoxib-1-O-acylglucuronide (M2), both of which are reactive and prone to react with GSH to form drug-S-acyl-GSH adducts (M3 and M4) through transacylation .
Formation of Schiff Base Derivatives
The formed 1-O-acylglucuronides are chemically unstable and rearrange to 2-, 3-, and/or 4-isomers, which further undergo ring-opening to form aldehyde derivatives and then react with N-acetyl-lysine (NAL) to yield Schiff base derivatives (M5-M8) .
Role in Drug-Induced Toxicities
Acyl glucuronides, such as Lumiracoxib Acyl-beta-D-glucuronide, are considered potential mediators of drug-induced toxicities . They can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Influence on Enzymes and Transporters
Acyl glucuronides can mediate the inhibition of key enzymes and transporters . This can lead to unanticipated interactions with several biological systems .
Contribution to Drug Discovery and Lead Optimization
Understanding the properties and behaviors of acyl glucuronides like Lumiracoxib Acyl-beta-D-glucuronide can help in the de-risking strategies adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .
Mecanismo De Acción
Target of Action
Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib , which is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . The primary targets of Lumiracoxib are Prostaglandin G/H synthase 2 (COX-2) and Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
The mechanism of action of Lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2) . . This selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The major metabolic pathways of Lumiracoxib involve the oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring . The major metabolites of Lumiracoxib in plasma are the 5-carboxy, 4’-hydroxy, and 4’-hydroxy-5-carboxy derivatives . Only the 4’-hydroxy derivative is active and COX-2 selective .
Pharmacokinetics
Lumiracoxib has good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .
Result of Action
The selective inhibition of COX-2 by Lumiracoxib leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of inflammation and pain symptoms in conditions such as osteoarthritis and rheumatoid arthritis .
Propiedades
IUPAC Name |
(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZOJTWMGGTTK-CPELYELLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lumiracoxib Acyl-beta-D-glucuronide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.